molecular formula C13H20N2O4 B12873355 Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate

Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B12873355
M. Wt: 268.31 g/mol
InChI Key: DHJFMUPNQKBJTG-UHFFFAOYSA-N
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Description

Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H20N2O4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of appropriate starting materials followed by cyclization to form the pyrrole ring. One common method involves the reaction of diethyl 1-benzoyl-3,4-pyrroledicarboxylate with a suitable amine under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with carbonyl groups, while substitution reactions can produce a variety of functionalized pyrrole compounds .

Mechanism of Action

The mechanism of action of Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of an amino group at position 1 and a propyl group at position 3. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate (CAS Number: 310444-98-5) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, properties, and biological effects, including case studies and relevant research findings.

This compound has the molecular formula C13H20N2O4C_{13}H_{20}N_{2}O_{4} and a molecular weight of approximately 268.31 g/mol. Its structure includes a pyrrole ring substituted with two carboxylate groups and an amino group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of compounds in the pyrrole family often include:

  • Antitumor Activity : Some pyrrole derivatives have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Effects : Certain compounds exhibit antibacterial and antifungal properties.
  • Enzyme Inhibition : Pyrrole derivatives can act as inhibitors of various enzymes, potentially impacting metabolic pathways.

Case Studies and Research Findings

  • Antitumor Properties :
    • A study investigated the effects of various pyrrole derivatives on cancer cell lines. This compound was included in a panel of compounds tested against colon cancer cell lines (HCT116, SW620). The results indicated that modifications in the side chains significantly affected the antiproliferative activity, suggesting that this compound could be a candidate for further development in cancer therapy .
  • Antimicrobial Activity :
    • Research has shown that this compound exhibits promising antimicrobial activity. It was tested against various bacterial strains, demonstrating effective inhibition of growth at specific concentrations. This suggests potential applications in treating infections caused by resistant strains .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as kinases or other proteins involved in cell signaling pathways. Molecular docking studies indicate that this compound can bind to ATP-binding sites of certain receptors, which could explain its antiproliferative effects observed in vitro .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of colon cancer cell lines
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of kinases involved in signaling

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

diethyl 1-amino-3-propylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C13H20N2O4/c1-4-7-9-10(12(16)18-5-2)8-15(14)11(9)13(17)19-6-3/h8H,4-7,14H2,1-3H3

InChI Key

DHJFMUPNQKBJTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(C=C1C(=O)OCC)N)C(=O)OCC

Origin of Product

United States

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